
rac 4-Amino Deprenyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac 4-Amino Deprenyl-d3 is a deuterated form of Deprenyl, which means that it contains three deuterium atoms in its structure. This compound is a derivative of Deprenyl, a selective inhibitor of monoamine oxidase-B, which is used in the treatment of Parkinson’s disease and major depressive disorder. The molecular formula of this compound is C13H15D3N2, and its molecular weight is 205.31 .
Méthodes De Préparation
The synthesis of Rac 4-Amino Deprenyl-d3 involves the incorporation of deuterium atoms into the Deprenyl structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of Deprenyl.
Deuteration: Deuterium atoms are introduced into the Deprenyl molecule through a series of chemical reactions. This can be achieved using deuterated reagents and solvents under specific reaction conditions.
Purification: The final product, this compound, is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Rac 4-Amino Deprenyl-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of this compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups in the molecule are replaced with other groups.
Applications De Recherche Scientifique
Rac 4-Amino Deprenyl-d3 has several scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: The compound is used in studies involving enzyme inhibition, particularly monoamine oxidase-B, to understand its role in neurological disorders.
Medicine: this compound is investigated for its potential therapeutic effects in treating Parkinson’s disease and major depressive disorder.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mécanisme D'action
Rac 4-Amino Deprenyl-d3 exerts its effects by selectively inhibiting monoamine oxidase-B, an enzyme responsible for the oxidative deamination of dopamine in the brain. By inhibiting this enzyme, the compound increases the levels of dopamine, thereby alleviating symptoms of Parkinson’s disease and major depressive disorder. The molecular targets involved in this mechanism include the active site of monoamine oxidase-B and the dopaminergic pathways in the brain .
Comparaison Avec Des Composés Similaires
Rac 4-Amino Deprenyl-d3 is unique due to its deuterium labeling, which provides advantages in stability and metabolic studies. Similar compounds include:
Deprenyl: The non-deuterated form of this compound, used in the treatment of Parkinson’s disease.
Selegiline: Another selective inhibitor of monoamine oxidase-B, used for similar therapeutic purposes.
Rasagiline: A selective monoamine oxidase-B inhibitor with a different chemical structure but similar therapeutic effects.
This compound stands out due to its enhanced stability and utility in research applications involving deuterium labeling.
Propriétés
IUPAC Name |
4-[2-[prop-2-ynyl(trideuteriomethyl)amino]propyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10,14H2,2-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFSWRABMGXENS-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N(C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B565455.png)


![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

